Sodium 4-Hydroxy-4-methylpentanoate

Description

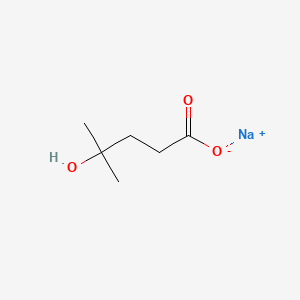

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-hydroxy-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3.Na/c1-6(2,9)4-3-5(7)8;/h9H,3-4H2,1-2H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKDHFJDHVHVLY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium 4 Hydroxy 4 Methylpentanoate and Its Chemical Analogues

Classical and Established Synthetic Pathways

Traditional synthetic routes provide robust and scalable methods for the production of 4-hydroxy-4-methylpentanoic acid and its subsequent conversion to its sodium salt. These pathways often involve foundational reactions in organic chemistry.

The Grignard reaction is a powerful tool for carbon-carbon bond formation and is well-suited for creating tertiary alcohols. leah4sci.com A common strategy for synthesizing 4-hydroxy-4-methylpentanoic acid involves the reaction of a Grignard reagent with a ketone-bearing ester.

Specifically, the synthesis can be initiated from ethyl levulinate (ethyl 4-oxopentanoate). In this process, two equivalents of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), are reacted with ethyl levulinate. The first equivalent of the Grignard reagent attacks the ketone carbonyl group, while the second equivalent reacts with the ester group. However, a more controlled approach involves the reaction of methylmagnesium bromide with the keto group of levulinic acid or its ester to form the tertiary alcohol. The subsequent acidification of the intermediate magnesium salt yields 4-hydroxy-4-methylpentanoic acid. gauthmath.com The Grignard reagent must be prepared in an anhydrous ether solvent, as it reacts readily with protic solvents, which would neutralize the reagent. leah4sci.com

The aldol (B89426) condensation reaction provides an efficient route to key precursors of 4-hydroxy-4-methylpentanoic acid. iitk.ac.in The most direct precursor that can be synthesized via this method is 4-hydroxy-4-methyl-2-pentanone, commonly known as diacetone alcohol. This compound is formed through the self-condensation of two molecules of acetone (B3395972) in the presence of a base catalyst, such as sodium hydroxide (B78521) or potassium hydroxide. google.comdoubtnut.com

The reaction involves the formation of an enolate from one acetone molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second acetone molecule. doubtnut.com While traditional methods using solid NaOH or KOH are effective, they can lead to side reactions and difficulties in purification. google.com Modern approaches may utilize catalysts like treated ion exchange resins and magnesium hydroxide to improve product quality and reduce environmental impact. google.com Once 4-hydroxy-4-methyl-2-pentanone is obtained, it can be converted to 4-hydroxy-4-methylpentanoic acid through an oxidation reaction, such as the haloform reaction.

| Catalyst System | Temperature | Reaction Time | Key Advantages |

| Solid Sodium Hydroxide | Varies | Long | Traditional, well-established method. |

| Strong-Acid Cation Exchange Resin | Varies | Longer than base catalysis | Avoids need for pH neutralization with acid. |

| Treated Ion Exchange Resin & Magnesium Hydroxide | 0-40 °C (for cooled acetone steam) | Shorter | Fewer side reactions, improved energy efficiency, no additives needed for neutralization. google.com |

The final step in the synthesis of Sodium 4-Hydroxy-4-methylpentanoate is the conversion of the carboxylic acid or its ester into the corresponding sodium salt. This is most commonly and efficiently achieved through saponification, which is the basic hydrolysis of an ester. chemguide.co.ukmasterorganicchemistry.com

In this process, an ester of 4-hydroxy-4-methylpentanoic acid (e.g., methyl 4-hydroxy-4-methylpentanoate) is heated under reflux with an aqueous solution of a strong base, typically sodium hydroxide (NaOH). libretexts.orglibretexts.org The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. This leads to the cleavage of the ester bond, yielding an alcohol and the sodium salt of the carboxylic acid (this compound). masterorganicchemistry.com

This method offers two significant advantages over acid-catalyzed hydrolysis: the reaction is irreversible and goes to completion, and the separation of products is simpler. chemguide.co.uklibretexts.org The resulting alcohol can be removed by distillation, leaving the aqueous solution of the desired sodium salt.

| Hydrolysis Method | Reagents | Key Characteristics | Products |

| Acidic Hydrolysis | Dilute Acid (e.g., HCl, H₂SO₄), Excess Water | Reversible reaction, does not go to completion. libretexts.org | Carboxylic Acid + Alcohol libretexts.org |

| Basic Hydrolysis (Saponification) | Dilute Alkali (e.g., NaOH) | Irreversible, one-way reaction that goes to completion. chemguide.co.uk | Carboxylate Salt + Alcohol libretexts.org |

Advanced and Stereoselective Synthetic Approaches

For chemical analogues of 4-hydroxy-4-methylpentanoate that are chiral, stereoselective synthesis is critical to obtain a single, desired enantiomer. While 4-hydroxy-4-methylpentanoic acid itself is achiral, the methodologies described here are paramount for its chiral analogues.

Asymmetric catalysis employs chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. For the synthesis of chiral hydroxy acids, several strategies have been developed.

One established method involves the use of chiral auxiliaries. For instance, in the synthesis of (R)-(+)-3-hydroxy-4-methylpentanoic acid, a chiral auxiliary like (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (B1210297) (HYTRA) can be used to direct the stereochemistry of an aldol reaction. orgsyn.org Another powerful technique is the Sharpless asymmetric epoxidation, which can create a key stereocenter in a molecule that is later converted into the desired hydroxy acid. nih.gov These methods provide high enantiomeric excess (ee), ensuring the production of optically pure compounds.

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high specificity and stereoselectivity, often under mild reaction conditions. rsc.org For the synthesis of enantiopure hydroxy acids, enzymes such as lipases and dehydrogenases are particularly valuable.

Lipases can be used for the kinetic resolution of a racemic mixture of hydroxy acid esters through regioselective acylation or hydrolysis. researchgate.netnih.gov In this process, the enzyme selectively reacts with one enantiomer, allowing for the separation of the reacted and unreacted forms. More advanced methods involve deracemization, where a multi-enzyme system converts a racemate entirely into a single enantiomer, achieving a theoretical yield of 100%. researchgate.net For example, specific dehydrogenases, such as L-2-hydroxy-4-methylpentanoic acid dehydrogenase, have been identified and used for the production of specific enantiomers of hydroxy acids. google.com These enzymatic routes are highly efficient and environmentally friendly alternatives to classical chemical methods.

| Enzymatic Approach | Enzyme Class | Application | Example |

| Kinetic Resolution | Lipase | Regioselective acylation of a racemic ester. researchgate.net | Resolution of N-methyl-4-hydroxyalkanamides. researchgate.net |

| Asymmetric Reduction | Dehydrogenase | Reduction of a prochiral ketone to a chiral alcohol. | Synthesis of (R)-2-hydroxy acids. researchgate.net |

| Deracemization | Multi-enzyme Cascade (e.g., Oxidoreductases) | Conversion of a racemic mixture to a single enantiomer. researchgate.net | Deracemization of racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. researchgate.net |

| Chemo-enzymatic Synthesis | Dehydrogenase & Monooxygenase | Multi-step synthesis combining chemical and biological steps. rsc.org | Synthesis of 11-hydroxyundecanoic acid from ricinoleic acid. rsc.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally and economically sustainable production methods. While specific literature for this exact compound is sparse, general principles can be applied based on the synthesis of its parent acid, 4-hydroxy-4-methylpentanoic acid, and related compounds. Traditional synthesis routes for similar molecules often rely on harsh catalysts like solid sodium hydroxide or potassium hydroxide, which can lead to violent side reactions, significant waste, and products that are difficult to purify. google.com

Greener approaches aim to mitigate these issues by focusing on several key areas:

Catalysis: Replacing strong, single-use chemical catalysts with recyclable or more benign alternatives is a primary goal. For aldol-type reactions, which are fundamental to creating the carbon skeleton, options include using macroporous strong acid cation resins or mixed catalysts like treated ion exchange resin and magnesium hydroxide. google.com These can reduce waste and simplify product purification by eliminating the need to neutralize the reaction mixture with acids like phosphoric acid. google.com

Solvent Choice: The ideal green synthesis minimizes or eliminates the use of hazardous organic solvents. Exploring reactions in greener solvents, such as water or supercritical fluids, or even performing reactions under solvent-free conditions (mechanochemistry), can dramatically reduce environmental impact. ijpsr.com

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis can lead to significantly shorter reaction times (from hours to minutes) and milder reaction conditions, which contributes to a more sustainable process. ijpsr.com

The objective is to achieve high-yield syntheses that are safer, generate less pollution, and are more convenient than traditional methods. ijpsr.com

Synthesis of Isotopically Labeled Analogues for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions or metabolic pathways. britannica.com By replacing an atom in a molecule with one of its heavier, less abundant isotopes, researchers can distinguish the labeled molecule from its natural counterpart using analytical methods like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgyoutube.com This allows for the detailed study of reaction mechanisms and the metabolic fate of compounds. youtube.com

The synthesis of isotopically labeled analogues of 4-hydroxy-4-methylpentanoic acid is essential for studying its pharmacology and mechanism of action without interference from other processes. wikipedia.org For example, by labeling specific atoms, one can determine which bonds are broken and which are formed during a transformation, providing clear evidence for a proposed reaction pathway. youtube.com

Strategies for Carbon-13 and Deuterium (B1214612) Labeling

Carbon-13 (¹³C) and deuterium (²H or D) are the most common stable isotopes used in organic synthesis for labeling studies. nih.gov The choice between them depends on the specific research question and analytical method.

Carbon-13 (¹³C) Labeling:

Advantages: ¹³C is a stable isotope that behaves almost identically to the more abundant ¹²C in chemical reactions. This leads to a lower kinetic isotope effect (a change in reaction rate due to isotopic substitution), which means the labeled molecule is a more accurate tracer of the unlabeled compound's behavior. nih.govresearchgate.net This results in higher precision in quantitative studies. nih.gov

Strategies: A common strategy is to start the synthesis with a commercially available ¹³C-labeled precursor. soton.ac.uk For this compound, one could envision a synthesis starting with ¹³C-labeled acetone or a labeled acetate derivative to build the carbon skeleton, allowing for the specific placement of the ¹³C atom at desired positions.

Deuterium (²H) Labeling:

Advantages: Deuterated starting materials are often less expensive than their ¹³C counterparts.

Challenges: The greater mass difference between deuterium and protium (B1232500) (¹H) can sometimes lead to a significant kinetic isotope effect, slowing down reactions that involve breaking a C-H bond. nih.gov Furthermore, deuterium labels on exchangeable sites (like -OH or -COOH groups) can be lost to the solvent. researchgate.net Deuterium labeling can also cause slight shifts in chromatographic retention times, which can complicate analysis if the labeled compound is used as an internal standard. researchgate.net

Strategies: Deuterium can be incorporated by using a deuterated reagent, such as lithium aluminum deuteride (B1239839) for reductions, or by performing hydrogen-deuterium exchange reactions on an intermediate compound. soton.ac.uk

The following table outlines potential labeling strategies for mechanistic studies of 4-hydroxy-4-methylpentanoic acid.

| Labeling Position | Isotope | Rationale for Study | Starting Material Example |

| Carboxyl Carbon (C1) | ¹³C | To trace the fate of the carboxyl group in metabolic or degradation pathways. | [1-¹³C]Acetic acid derivative |

| Methyl Carbons (C5, C5') | ¹³C or ²H | To investigate reactions involving the methyl groups or to track the entire carbon backbone. | [¹³C₃]Acetone or [²H₆]Acetone |

| Hydroxyl Hydrogen | ²H | To study the role of the hydroxyl group in proton exchange or hydrogen bonding. | Deuterated water (D₂O) during hydrolysis |

| Backbone Methylene (B1212753) (C2, C3) | ²H | To probe the kinetic isotope effect of reactions involving C-H bond cleavage at these positions. | Deuterated succinic anhydride (B1165640) derivative |

Incorporation of Other Isotopic Tracers

Beyond carbon and hydrogen, other elements in this compound can be isotopically labeled to answer different scientific questions.

Oxygen-18 (¹⁸O): Oxygen has stable isotopes, with ¹⁸O being a common tracer. It is invaluable for elucidating reaction mechanisms involving oxygen atoms, such as esterification, hydrolysis, or oxidation. For example, in studying the formation of an ester from 4-hydroxy-4-methylpentanoic acid, one could label the hydroxyl oxygen with ¹⁸O. youtube.com By analyzing the mass of the water molecule produced during the reaction, it can be determined whether the oxygen atom came from the alcohol or the carboxylic acid, thus confirming the reaction mechanism. youtube.com

Radioactive Isotopes (Tritium, ³H): Tritium (³H) is a radioactive isotope of hydrogen. It offers extremely high detection sensitivity, allowing researchers to trace minuscule quantities of a compound. annualreviews.org While its radioactivity requires specialized handling and facilities, the soft beta radiation it emits makes it suitable for many biological tracer studies. annualreviews.org

The table below summarizes the application of these other isotopic tracers.

| Isotope | Type | Common Application in Studying the Compound | Advantage | Disadvantage |

| ¹⁸O | Stable | Elucidating mechanisms of esterification, hydrolysis, and oxidation by labeling carboxyl or hydroxyl oxygens. youtube.com | Provides direct mechanistic insight into reactions involving oxygen. | Can be more synthetically challenging to incorporate specifically. |

| ³H | Radioactive | High-sensitivity tracer studies in biological systems to track distribution and metabolic fate. annualreviews.org | Extremely high sensitivity allows for detection of very low concentrations. | Requires specialized handling and disposal due to radioactivity. |

Chemical Reactivity and Mechanistic Investigations of Sodium 4 Hydroxy 4 Methylpentanoate

Reactions Involving the Carboxylate Moiety

The carboxylate group is a versatile functional handle. For most transformations, the sodium salt is first neutralized with acid to generate the free carboxylic acid, 4-hydroxy-4-methylpentanoic acid. orgsyn.org This protonation step is crucial for subsequent reactions like esterification and amidation.

Esterification and Amidation Reactions

Esterification: The conversion of 4-hydroxy-4-methylpentanoic acid to its corresponding esters is a fundamental reaction. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. commonorganicchemistry.com This is a reversible equilibrium-driven process. To favor the formation of the ester, the alcohol is often used in large excess, and water is removed as it is formed. chemguide.co.uk

Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to a more reactive derivative first. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride forms the corresponding acyl chloride. This highly electrophilic intermediate reacts rapidly and irreversibly with an alcohol, even at room temperature, to produce the ester and hydrogen chloride gas. youtube.com

Amidation: Similar to esterification, amidation can be achieved by first converting the carboxylic acid to a more reactive species. The resulting acyl chloride can then be treated with a primary or secondary amine to form the corresponding amide. Direct reaction between the carboxylic acid and an amine is possible but typically requires high temperatures to drive off water, which can be detrimental to the tertiary alcohol. More modern methods involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate amide bond formation under milder conditions.

| Reaction Type | Reagents | Product | General Conditions |

|---|---|---|---|

| Fischer Esterification | Methanol (B129727), H₂SO₄ (cat.) | Methyl 4-hydroxy-4-methylpentanoate | Heat, excess alcohol |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | 4-chloro-1,1-dimethyl-4-oxobutyl chloride | Anhydrous |

| Esterification via Acyl Chloride | Ethanol | Ethyl 4-hydroxy-4-methylpentanoate | Room temperature |

| Amidation via Acyl Chloride | Ammonia (NH₃) | 4-hydroxy-4-methylpentanamide | Anhydrous solvent |

Decarboxylation Pathways and Derivatives

The loss of carbon dioxide from a carboxylic acid, known as decarboxylation, is a significant reaction for modifying molecular scaffolds. However, simple thermal decarboxylation is generally not feasible for aliphatic carboxylic acids. The reaction typically requires specific structural features, such as a carbonyl group at the β-position (a β-keto acid), which facilitates the formation of a stable enol intermediate through a cyclic transition state. masterorganicchemistry.com Since 4-hydroxy-4-methylpentanoic acid is a γ-hydroxy acid, it lacks this activating feature and is resistant to simple heating-induced decarboxylation.

Advanced methods are required to achieve decarboxylation for this class of compound. Photoredox catalysis, for instance, has emerged as a powerful tool for the decarboxylation of α-amino and α-hydroxy acids under mild, visible-light-induced conditions. organic-chemistry.org Other modern protocols, such as metal-free hydrodecarboxylation using persulfate, can convert aliphatic carboxylic acids into their corresponding alkanes. acs.org Applying such a method to 4-hydroxy-4-methylpentanoic acid would be expected to yield 4-methyl-2-pentanol. These reactions proceed through radical intermediates, bypassing the need for the high-energy carbanion that would be formed in a simple thermal process.

| Method | Key Reagents | Expected Derivative | Mechanism Type |

|---|---|---|---|

| Thermal Decarboxylation | Heat | No reaction | N/A |

| Reductive Decarboxylation (Hydrodecarboxylation) | Persulfate, DMSO | 4-methyl-2-pentanol | Radical |

Reactions of the Tertiary Hydroxyl Group

The tertiary hydroxyl group in 4-hydroxy-4-methylpentanoic acid is sterically hindered and lacks a hydrogen atom on the carbinol carbon, which significantly influences its reactivity compared to primary or secondary alcohols.

Oxidation and Reduction Chemistry

Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions. Common oxidizing agents such as chromates (e.g., PCC, PDC) or permanganate (B83412) will not react with the tertiary hydroxyl group because there is no hydrogen atom on the alcohol-bearing carbon to be removed. Forced oxidation under harsh acidic conditions would likely lead to the cleavage of carbon-carbon bonds and degradation of the molecule rather than the formation of a ketone.

Reduction: The direct reduction of an alcohol's hydroxyl group is not a chemically feasible transformation under standard conditions. While other functional groups may be reduced, the C-O bond of the alcohol is strong and the hydroxyl group is a poor leaving group, making it inert to common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

| Reaction Type | Reagent | Expected Outcome |

|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC) | No reaction |

| Oxidation | Potassium permanganate (KMnO₄) | No reaction (under mild conditions) |

| Reduction | Lithium aluminum hydride (LiAlH₄) | No reaction at the hydroxyl site (carboxylate would be reduced) |

Etherification and Esterification of the Hydroxyl Group

Etherification: The formation of an ether from the tertiary alcohol can be accomplished via a modification of the Williamson ether synthesis. byjus.comwikipedia.org In this reaction, the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a tertiary alkoxide. This potent nucleophile can then react with a primary alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to yield the corresponding ether. masterorganicchemistry.com It is critical that the alkyl halide be primary, as secondary or tertiary halides would lead to elimination reactions with the strong alkoxide base. wikipedia.org

Esterification: Direct esterification of the tertiary hydroxyl group with a carboxylic acid under Fischer conditions is generally inefficient due to steric hindrance and the potential for elimination (dehydration) under acidic conditions. commonorganicchemistry.com A more effective method involves reacting the alcohol with a highly reactive acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a non-nucleophilic base like pyridine. chemguide.co.uk The base neutralizes the HCl or carboxylic acid byproduct. Alternatively, Steglich esterification, using DCC and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), provides a mild and efficient route to esters of sterically hindered alcohols. commonorganicchemistry.comsciencemadness.org

| Reaction Type | Reagents | Product | Key Considerations |

|---|---|---|---|

| Etherification (Williamson) | 1. NaH 2. Methyl Iodide (CH₃I) | Sodium 4-methoxy-4-methylpentanoate | Requires a primary alkyl halide. |

| Esterification | Acetyl Chloride, Pyridine | Sodium 4-acetoxy-4-methylpentanoate | Uses a reactive acylating agent to overcome steric hindrance. |

Intramolecular Cyclization to Lactones

One of the most characteristic reactions of γ-hydroxy acids is their propensity to undergo intramolecular cyclization to form stable five-membered cyclic esters known as γ-lactones. wikipedia.org When 4-hydroxy-4-methylpentanoic acid is treated with a catalytic amount of acid, the carboxyl group's carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. The tertiary hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final lactone product.

In this specific case, 4-hydroxy-4-methylpentanoic acid cyclizes to form dihydro-4,4-dimethyl-2(3H)-furanone , also known as γ,γ-dimethyl-γ-butyrolactone. The formation of this five-membered ring is thermodynamically and kinetically favored.

| Reactant | Conditions | Product | Ring Size |

|---|---|---|---|

| 4-Hydroxy-4-methylpentanoic acid | Acid catalyst (e.g., H₂SO₄), Heat | Dihydro-4,4-dimethyl-2(3H)-furanone | 5-membered (γ-lactone) |

Table of Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| Sodium 4-Hydroxy-4-methylpentanoate | C₆H₁₁NaO₃ |

| 4-Hydroxy-4-methylpentanoic acid | C₆H₁₂O₃ |

| Methanol | CH₄O |

| Sulfuric acid | H₂SO₄ |

| Methyl 4-hydroxy-4-methylpentanoate | C₇H₁₄O₃ |

| Thionyl chloride | SOCl₂ |

| Oxalyl chloride | C₂Cl₂O₂ |

| 4-chloro-1,1-dimethyl-4-oxobutyl chloride | C₆H₁₀Cl₂O |

| Ethanol | C₂H₆O |

| Ethyl 4-hydroxy-4-methylpentanoate | C₈H₁₆O₃ |

| Ammonia | NH₃ |

| 4-hydroxy-4-methylpentanamide | C₆H₁₃NO₂ |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ |

| Carbon dioxide | CO₂ |

| 4-methyl-2-pentanol | C₆H₁₄O |

| Pyridinium chlorochromate (PCC) | C₅H₆ClCrNO₃ |

| Potassium permanganate | KMnO₄ |

| Lithium aluminum hydride | LiAlH₄ |

| Sodium borohydride | NaBH₄ |

| Sodium hydride | NaH |

| Methyl iodide | CH₃I |

| Sodium 4-methoxy-4-methylpentanoate | C₇H₁₃NaO₃ |

| Acetyl chloride | C₂H₃ClO |

| Pyridine | C₅H₅N |

| Sodium 4-acetoxy-4-methylpentanoate | C₈H₁₃NaO₄ |

| 4-dimethylaminopyridine (DMAP) | C₇H₁₀N₂ |

| Dihydro-4,4-dimethyl-2(3H)-furanone (γ,γ-dimethyl-γ-butyrolactone) | C₆H₁₀O₂ |

Substitution and Rearrangement Reactions

The principal reaction of 4-hydroxy-4-methylpentanoic acid, the protonated form of this compound, is an intramolecular esterification, also known as lactonization. This reaction results in the formation of γ,γ-dimethyl-γ-butyrolactone, a five-membered cyclic ester. msu.eduyoutube.com This transformation is a type of intramolecular substitution, where the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. youtube.com

In addition to direct lactonization, rearrangement reactions can also lead to cyclic products. For instance, manganese-catalyzed C-H bond activation has been shown to facilitate the γ-lactonization of carboxylic acids. This process is considered a type of substitution and rearrangement, proceeding through a proposed radical intermediate. nih.govacs.org While not specifically demonstrated for this compound, this catalytic approach represents a potential pathway for its conversion to γ,γ-dimethyl-γ-butyrolactone.

Other rearrangement reactions common in organic chemistry, such as the Beckmann and benzilic acid rearrangements, are mechanistically distinct and have not been specifically reported for this compound. masterorganicchemistry.comlibretexts.org The primary reactive pathway remains the formation of the γ-lactone due to the favorable proximity of the reacting functional groups.

Kinetic and Thermodynamic Studies of Key Reactions

The formation of γ,γ-dimethyl-γ-butyrolactone from 4-hydroxy-4-methylpentanoic acid is a thermodynamically favorable and kinetically accessible process. Studies on analogous systems provide insight into the energetic landscape of this reaction.

Kinetic studies on the acid-catalyzed lactonization of γ-hydroxy esters reveal the influence of substitution on the reaction rate. The presence of two methyl groups on the γ-carbon, as in 4-hydroxy-4-methylpentanoic acid, is known to accelerate the rate of cyclization. This phenomenon is referred to as the Thorpe-Ingold effect, where gem-dimethyl substitution enhances the rate of intramolecular reactions. rsc.org

Computational studies, specifically using Density Functional Theory (DFT), on the lactonization of statins, which also contain a γ-hydroxy acid moiety, have provided valuable mechanistic insights. These studies have calculated the activation energy barriers for both the forward (lactonization) and reverse (hydrolysis) reactions under acidic and basic conditions. For example, in the case of fluvastatin (B1673502) under acidic conditions, the activation barriers for lactonization and hydrolysis were found to be of comparable height, suggesting a reversible process. researchgate.netresearchgate.netnih.gov Under basic conditions, the hydrolysis of the lactone is significantly more favorable, with a much lower activation barrier. researchgate.netresearchgate.netnih.gov A similar trend would be expected for γ,γ-dimethyl-γ-butyrolactone, where the sodium salt of the open-chain form would be favored at higher pH.

The general mechanism for acid-catalyzed lactonization proceeds through a series of protonation, addition, and elimination steps, often summarized by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). thieme-connect.com

Table 1: Comparative Activation Energies for Lactonization and Hydrolysis of Fluvastatin

| Condition | Reaction | Activation Energy (kcal/mol) | Source(s) |

| Acidic | Lactonization | ~28 | researchgate.netresearchgate.net |

| Acidic | Hydrolysis | ~22 | researchgate.netresearchgate.net |

| Basic | Lactonization | ~28 | nih.gov |

| Basic | Hydrolysis | ~9 | nih.gov |

This data is for fluvastatin and serves as a model for the reactivity of γ-hydroxy acids.

The equilibrium between 4-hydroxy-4-methylpentanoic acid and γ,γ-dimethyl-γ-butyrolactone is heavily influenced by thermodynamics. The formation of a five-membered ring is entropically favored over an intermolecular reaction. msu.edu A thermodynamic analysis of the lactonization of the parent 4-hydroxybutanoic acid reveals a slightly endothermic enthalpy of reaction (ΔH° = +1.08 kcal/mol), but a large positive entropy change (ΔS° = +13.9 cal/°K·mol). This results in a negative Gibbs free energy change (ΔG° = -3.1 kcal/mol), indicating a spontaneous and exergonic reaction with an equilibrium constant (Keq) of approximately 190. msu.edu

DFT studies on statins corroborate the thermodynamic favorability of the open-chain hydroxy acid form under certain conditions. For fluvastatin, the lactone form was calculated to be 6-19 kcal/mol higher in energy than the corresponding carboxylate salt, indicating that at physiological pH, the open-chain form is predominant. researchgate.netresearchgate.netnih.gov

Table 2: Thermodynamic Data for the Lactonization of 4-Hydroxybutanoic Acid

| Thermodynamic Parameter | Value | Source(s) |

| Enthalpy of Reaction (ΔH°) | +1.08 kcal/mol | msu.edu |

| Entropy of Reaction (ΔS°) | +13.9 cal/°K·mol | msu.edu |

| Gibbs Free Energy Change (ΔG°) | -3.1 kcal/mol | msu.edu |

| Equilibrium Constant (Keq) | ~190 | msu.edu |

This data is for the unsubstituted 4-hydroxybutanoic acid and provides a baseline for understanding the thermodynamics of γ-lactone formation.

Characterization of Reaction Intermediates and Transition States

The mechanism of lactonization involves several transient species. In the acid-catalyzed pathway, the initial intermediate is the protonated form of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The subsequent nucleophilic attack by the hydroxyl group leads to a tetrahedral intermediate. youtube.com

Computational studies on the lactonization of statins have provided detailed structures and energies of these intermediates and the transition states that connect them. These studies have identified hydrated lactone structures as key intermediates in the reaction pathway. researchgate.netresearchgate.net The transition states for the formation and cleavage of the C-O bond in the lactone ring have also been characterized, providing a complete energy profile of the reaction. researchgate.netresearchgate.net

In the case of manganese-catalyzed C-H activation leading to lactonization, the proposed mechanism involves a highly reactive Mn(IV)-oxyl intermediate. This species is believed to abstract a hydrogen atom from the γ-carbon, generating a carbon-centered radical. This radical is then trapped by the carboxylate in a "rebound" step to form the lactone, without the formation of a free hydroxy acid intermediate. nih.govacs.org

Advanced Analytical Methodologies for Research on Sodium 4 Hydroxy 4 Methylpentanoate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the foundational characterization of Sodium 4-Hydroxy-4-methylpentanoate, providing detailed information about its molecular structure and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the carbon-hydrogen framework of this compound. While specific experimental spectra for this compound are not widely available in public databases, the expected chemical shifts can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The methyl protons adjacent to the tertiary alcohol would appear as a singlet, while the methylene (B1212753) groups would exhibit signals as triplets, influenced by their neighboring protons. The hydroxyl proton signal can be broad and its position may vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the structure will produce a distinct signal. The carbonyl carbon of the carboxylate group is expected to resonate at the downfield end of thespectrum, while the carbons of the methyl and methylene groups will appear at the upfield region.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, while an HSQC spectrum would link each proton to its directly attached carbon atom, thus confirming the structural assignments made from 1D NMR.

Expected ¹H and ¹³C NMR Chemical Shifts for 4-Hydroxy-4-methylpentanoic Acid (Note: Data is predictive and actual experimental values may vary. The chemical shifts for the sodium salt would be similar, with potential minor shifts due to the ionic nature of the carboxylate group.)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C1 (Carboxylate) | - | ~180 |

| C2 (Methylene) | ~2.4 (t) | ~35 |

| C3 (Methylene) | ~1.8 (t) | ~30 |

| C4 (Quaternary C) | - | ~70 |

| C5, C6 (Methyl) | ~1.2 (s) | ~29 |

| OH | Variable | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within this compound.

IR Spectroscopy: The IR spectrum of a sodium carboxylate is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). wikipedia.org These typically appear in the regions of 1510-1650 cm⁻¹ and 1280-1400 cm⁻¹, respectively. wikipedia.org The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the tertiary alcohol group.

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing vibrations of non-polar bonds and can provide complementary information to IR spectroscopy. chegg.com The C-C bond stretching and skeletal vibrations would be observable in the Raman spectrum. The symmetric stretch of the carboxylate group also gives a strong Raman signal. The hydroxyl group vibration is also detectable in Raman spectra. nih.gov

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylate (COO⁻) | Asymmetric Stretch | 1510-1650 (strong) | Weak |

| Carboxylate (COO⁻) | Symmetric Stretch | 1280-1400 (strong) | Strong |

| Hydroxyl (O-H) | Stretch | 3200-3600 (broad) | 3200-3600 (weak) |

| C-H (Alkyl) | Stretch | 2850-3000 | 2850-3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For a sodium salt of an organic acid, analysis can sometimes be challenging due to its low volatility. nist.govnih.govguidechem.com Often, the compound is converted to its more volatile free acid form prior to analysis. nist.govnih.govguidechem.com

In the mass spectrum of 4-hydroxy-4-methylpentanoic acid, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed. Fragmentation would likely involve the loss of water from the tertiary alcohol and cleavage adjacent to the carbonyl group. Experimental MS/MS data for the related (R)-2-hydroxy-4-methylpentanoic acid shows a precursor ion at m/z 131 ([M-H]⁻) and major fragment ions at m/z 85 and 59, corresponding to losses of formic acid and subsequent fragmentation. stenutz.eu

Illustrative Fragmentation of a Related Hydroxy-methylpentanoic Acid Isomer (Based on experimental data for (R)-2-hydroxy-4-methylpentanoic acid)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Structure |

| 131.0 | 85.2 | Loss of HCOOH (Formic Acid) |

| 131.0 | 59.3 | [CH₃CH(OH)CO]⁻ fragment |

Chromatographic Separations for Quantitative and Enantiomeric Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures, enabling its quantification and the analysis of its enantiomeric purity.

Gas Chromatography (GC) and Chiral GC Applications

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of hydroxy acids and their salts, derivatization is typically required prior to GC analysis. sielc.comrsc.org This involves converting the carboxylic acid and hydroxyl groups into more volatile esters and ethers, respectively. rsc.org Following derivatization, the compound can be quantified using a flame ionization detector (FID) or identified using a mass spectrometer (GC-MS).

Chiral GC: Since 4-hydroxy-4-methylpentanoic acid is a chiral molecule, chiral gas chromatography can be employed to separate its enantiomers. orgsyn.org This is achieved using a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives. The separation of enantiomers is crucial in many biological and pharmaceutical contexts as different enantiomers can exhibit different biological activities.

Typical GC Conditions for the Analysis of Derivatized Hydroxy Acids

| Parameter | Condition |

| Column | Capillary column with a polar stationary phase (e.g., wax-based) or a chiral stationary phase for enantiomeric separation. |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient, e.g., 80 °C held for 2 min, ramped to 240 °C. |

| Carrier Gas | Helium or Hydrogen |

| Detector | FID or Mass Spectrometer |

| Derivatization | Esterification of the carboxyl group (e.g., with methanol) and etherification of the hydroxyl group (e.g., with a silylating agent). |

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound in aqueous solutions and complex mixtures. stenutz.eu

Several HPLC modes can be utilized for the analysis of organic acids. Reversed-phase (RP) HPLC with a C18 column is a common approach, often using an acidic mobile phase to ensure the protonation of the carboxylate group and enhance retention. sielc.com Ion-exchange chromatography and ion-exclusion chromatography are also highly effective for separating organic acids. Detection is typically achieved using a UV detector (at low wavelengths, ~210 nm), a refractive index (RI) detector, or a mass spectrometer (LC-MS) for enhanced sensitivity and selectivity. stenutz.eu

Typical HPLC Conditions for the Analysis of Hydroxy Acids

| Parameter | Condition |

| Column | Reversed-phase (e.g., C18) or Ion-exchange/exclusion column. |

| Mobile Phase | Acetonitrile/water or Methanol (B129727)/water gradient with an acidic modifier (e.g., formic acid, phosphoric acid). |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV (210 nm), RI, or Mass Spectrometer |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged species such as the 4-hydroxy-4-methylpentanoate anion. The fundamental principle of CE is the differential migration of analytes within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. nih.gov For anions like 4-hydroxy-4-methylpentanoate, the separation is typically achieved by reversing the electroosmotic flow (EOF) or by using a background electrolyte (BGE) that allows the anions to migrate toward the anode at a rate dependent on their charge-to-size ratio. researchgate.net

Research on the analysis of short-chain organic and hydroxy acids demonstrates the utility of CE for these types of compounds. nih.govnih.gov The separation can be optimized by adjusting several key parameters:

Background Electrolyte (BGE): The composition, concentration, and pH of the BGE are critical. A phosphate (B84403) buffer is commonly used, and its pH can be adjusted to ensure the carboxylic acid group is fully deprotonated (ionized). nih.govscispace.com

EOF Modifiers: Surfactants like cetyltrimethylammonium bromide (CTAB) can be added to the BGE to reverse the EOF, enabling the fast analysis of anions by pulling them toward the detector, which is typically placed at the cathode. nih.govscispace.com

Organic Solvents: The addition of organic modifiers, such as methanol or acetonitrile, to the BGE can improve separation efficiency and resolution by altering the viscosity of the medium and the solvation of the analytes. researchgate.netnih.gov

In a typical setup for analyzing small organic acids, a fused-silica capillary is used with a high voltage applied. scielo.br Detection is often performed using indirect or direct UV absorbance at a low wavelength (e.g., 200 nm), as the analyte may lack a strong chromophore. nih.govnih.gov

| Parameter | Typical Value / Condition | Purpose / Rationale |

| Instrument | Capillary Electrophoresis System | Provides high-voltage power supply and detector. |

| Capillary | Fused-Silica (50-75 µm i.d.) | Standard column for CE separations. scielo.brnih.gov |

| Background Electrolyte (BGE) | 25-500 mM Phosphate or Acetate (B1210297) Buffer | Maintains stable pH and conductivity. nih.govnih.gov |

| pH | 6.0 - 7.5 | Ensures carboxylate group is ionized for electrophoretic mobility. nih.govnih.gov |

| EOF Modifier | 0.5-1.0 mM CTAB | Reverses electroosmotic flow for rapid analysis of anions. nih.gov |

| Applied Voltage | -10 to +25 kV | Driving force for separation. scielo.brnih.gov |

| Detection | UV at 200 nm | Direct detection of the carboxylate functional group. nih.gov |

This table illustrates typical starting conditions for a CE method based on the analysis of similar short-chain hydroxy acids.

X-ray Diffraction and Crystallography for Solid-State Structural Analysis

X-ray Diffraction (XRD) and single-crystal X-ray crystallography are definitive techniques for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. wikipedia.org If this compound can be grown as a single crystal of sufficient quality, this method can provide unambiguous structural information, including:

The exact conformation of the 4-hydroxy-4-methylpentanoate molecule.

Precise bond lengths and angles within the anion.

The coordination environment of the sodium cation, detailing its interactions with the carboxylate and hydroxyl groups of neighboring anions.

The packing arrangement of the ions within the crystal lattice.

The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted beams. quora.com This diffraction pattern is directly related to the electron density distribution within the crystal, from which the atomic positions can be calculated. wikipedia.org

While specific crystallographic data for this compound are not available in public databases, the type of data generated from such an analysis is well-established. The results would include the crystal system, space group, and unit cell dimensions, which define the fundamental repeating unit of the crystal. tcd.ie

| Parameter | Illustrative Value | Description |

| Chemical Formula | C₆H₁₁NaO₃ | The molecular formula of the compound. |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | A specific symmetry group within the crystal system. nih.gov |

| a (Å) | 8.90 | Length of the 'a' axis of the unit cell. |

| b (Å) | 14.05 | Length of the 'b' axis of the unit cell. |

| c (Å) | 7.72 | Length of the 'c' axis of the unit cell. |

| β (°) | 112.8 | The angle of the 'beta' axis in a monoclinic system. |

| Volume (ų) | 890.1 | The volume of a single unit cell. |

| Z | 4 | The number of formula units per unit cell. |

This table is for illustrative purposes only and shows the type of parameters determined in a single-crystal X-ray diffraction study, based on data for similar small molecules. tcd.ie

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, NMR-MS) in Research Studies

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are essential for the sensitive and specific analysis of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and thermally stable compounds. This compound itself is a non-volatile salt. Therefore, for GC-MS analysis, it must be converted to its more volatile parent acid and then derivatized. nih.gov Derivatization chemically modifies the analyte to increase its volatility and improve its chromatographic properties. nih.gov Common steps would include:

Acidification of the sample to convert the sodium salt to 4-Hydroxy-4-methylpentanoic acid.

Extraction into an organic solvent.

Derivatization of the polar hydroxyl and carboxylic acid groups, often through silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or esterification followed by acylation. researchgate.net

The resulting derivative is then injected into the GC, where it is separated from other components before being detected by the mass spectrometer, which provides a mass spectrum that can be used for structural confirmation and quantification.

| Parameter | Typical Condition | Purpose / Rationale |

| Derivatization Agent | BSTFA with 1% TMCS | Converts -OH and -COOH groups to volatile TMS-ethers/esters. |

| GC Column | DB-5ms, 30 m x 0.25 mm | A common non-polar column for general-purpose analysis. |

| Injection Mode | Split/Splitless | Chosen based on analyte concentration. |

| Temperature Program | 100°C hold 2 min, ramp to 280°C | Optimized to separate the analyte from matrix components. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces repeatable fragmentation patterns. |

| MS Detection | Scan or Selected Ion Monitoring (SIM) | SIM mode offers higher sensitivity for targeted quantification. researchgate.net |

This table outlines a typical GC-MS approach for the analysis of a hydroxy acid after derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is an exceptionally sensitive and specific technique that is ideal for analyzing polar compounds like 4-Hydroxy-4-methylpentanoic acid directly in biological fluids or other complex matrices, often with minimal sample preparation and without derivatization. restek.comnih.gov The analysis of GHB and its analogs is frequently performed using LC-MS/MS, making it a directly relevant methodology.

The compound is first separated using liquid chromatography, typically on a reversed-phase column (e.g., C18). researchgate.net The eluent is then directed into the mass spectrometer. In tandem MS (MS/MS), a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides very high selectivity and reduces background noise, allowing for accurate quantification at very low levels. restek.com

| Parameter | Typical Condition | Purpose / Rationale |

| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm) | Retains the compound based on its polarity for separation. restek.com |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol | Organic component for eluting the analyte. |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Best for generating deprotonated molecules [M-H]⁻ from carboxylic acids. |

| Precursor Ion (m/z) | 131.07 | The mass-to-charge ratio of the deprotonated 4-hydroxy-4-methylpentanoic acid. |

| Product Ions (m/z) | e.g., 113.06, 59.01 | Specific fragments used for quantification and confirmation. |

This table summarizes typical LC-MS/MS parameters for the direct analysis of 4-Hydroxy-4-methylpentanoic acid, based on methods for similar small polar molecules.

Nuclear Magnetic Resonance-Mass Spectrometry (NMR-MS)

NMR-MS is a powerful hyphenated technique primarily used for the unambiguous identification of unknown compounds, such as metabolites or impurities. By coupling the supreme structural resolving power of NMR with the sensitive and accurate mass information from MS, it can provide definitive evidence of a molecule's identity. While less common for routine quantification, it is an invaluable tool in research settings for structure elucidation.

Theoretical and Computational Chemistry Studies of Sodium 4 Hydroxy 4 Methylpentanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the spectroscopic and reactive nature of molecules.

Electronic Structure and Bonding Analysis

The electronic structure of Sodium 4-Hydroxy-4-methylpentanoate is characterized by the ionic bond between the sodium cation (Na⁺) and the 4-hydroxy-4-methylpentanoate anion. The negative charge on the anion is primarily localized on the carboxylate group (-COO⁻). DFT calculations can be employed to map the electron density distribution across the anion, revealing the influence of the electron-donating methyl and hydroxyl groups.

The analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. In the 4-hydroxy-4-methylpentanoate anion, the HOMO is expected to be concentrated on the carboxylate oxygen atoms, indicating their susceptibility to electrophilic attack. The LUMO, conversely, would likely be distributed over the carbon-oxygen bonds of the carboxylate group. The presence of the sodium ion will electrostatically influence these orbitals.

Natural Bond Orbital (NBO) analysis can further quantify the charge distribution and delocalization within the molecule. A hypothetical NBO analysis would likely show significant negative charges on the oxygen atoms of the carboxylate and hydroxyl groups.

Table 1: Hypothetical Natural Bond Orbital (NBO) Charges for the 4-Hydroxy-4-methylpentanoate Anion

| Atom | Hypothetical NBO Charge (e) |

| O (Carboxylate) | -0.85 |

| O (Carboxylate) | -0.85 |

| C (Carboxylate) | +0.75 |

| O (Hydroxyl) | -0.70 |

| C (quaternary) | +0.20 |

Note: These values are illustrative and would require specific DFT calculations for accurate determination.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the identification and characterization of the compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. princeton.edursc.orgnih.gov The proton of the hydroxyl group would exhibit a chemical shift influenced by its chemical environment and potential for hydrogen bonding. The carbon of the carboxylate group is expected to be significantly deshielded, appearing at a characteristic downfield shift. princeton.edulibretexts.org

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be predicted by calculating the second derivatives of the energy with respect to the atomic coordinates. nih.govunimelb.edu.au Key vibrational modes for this compound would include the strong asymmetric and symmetric stretching of the carboxylate group, the O-H stretching of the hydroxyl group, and various C-H and C-C stretching and bending modes. nih.govunimelb.edu.auresearchgate.netnih.gov The interaction with the sodium ion can cause shifts in the carboxylate stretching frequencies compared to the free acid. nih.govunimelb.edu.au

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. numberanalytics.comchemrxiv.org Saturated carboxylates and alcohols like this compound are not expected to have strong absorptions in the standard UV-Vis range (200-800 nm), with any potential transitions likely occurring in the deep UV region.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Approximate Value |

| ¹³C NMR | Carboxylate Carbon (C=O) | 175-185 ppm |

| ¹H NMR | Hydroxyl Proton (-OH) | 2-5 ppm (variable) |

| IR | Carboxylate Asymmetric Stretch | 1550-1610 cm⁻¹ |

| IR | Carboxylate Symmetric Stretch | 1400-1450 cm⁻¹ |

| IR | O-H Stretch | 3200-3600 cm⁻¹ (broad) |

| UV-Vis | λ_max | < 200 nm |

Note: These are typical ranges and would be refined by specific computational studies.

Modeling of Reaction Pathways and Transition States

Quantum chemical calculations can be used to explore potential reaction mechanisms involving this compound. For instance, the molecule could undergo esterification at the carboxylate group or reactions involving the tertiary alcohol. By mapping the potential energy surface, computational chemists can identify the structures of transition states and calculate the activation energies for these reactions. This provides valuable insights into the kinetic and thermodynamic feasibility of different chemical transformations.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment over time. researchgate.net

Solvation Effects and Intermolecular Interactions

In a solution, the solvent molecules play a crucial role in the behavior of the solute. MD simulations can model the explicit interactions between this compound and solvent molecules (e.g., water). These simulations can reveal the structure of the solvation shells around the sodium ion and the polar carboxylate and hydroxyl groups of the anion. nih.govresearchgate.netosti.govresearchgate.net The sodium ion will be surrounded by a well-defined shell of solvent molecules, and the carboxylate group will form strong hydrogen bonds with protic solvents. nih.govresearchgate.net The radial distribution functions obtained from MD simulations can quantify the average distances and coordination numbers of solvent molecules around different parts of the solute.

Conformational Landscapes and Energy Minima

The 4-hydroxy-4-methylpentanoate anion possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations and systematic conformational searches can be used to explore the different possible conformations and identify the low-energy structures (energy minima). acs.org For a flexible molecule like this, intramolecular hydrogen bonding between the hydroxyl group and the carboxylate group could be a significant factor in determining the preferred conformation in the gas phase or in non-polar solvents. In polar solvents, intermolecular interactions with the solvent would likely dominate over intramolecular hydrogen bonding. The relative energies of these conformers can be calculated to determine their populations at a given temperature.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. researchgate.netresearchgate.net This approach is founded on the principle that the chemical structure, as described by various molecular descriptors, inherently encodes all of its properties. researchgate.netresearchgate.net By developing robust QSPR models, it becomes possible to predict the properties of new or unmeasured compounds, thereby accelerating research and development. springernature.comontosight.ai

The general workflow for creating a QSPR model involves several key stages. springernature.comnih.gov It begins with the collection and curation of a high-quality dataset of compounds with experimentally determined values for the property of interest. springernature.com Following this, a wide range of molecular descriptors are calculated for each molecule in the dataset. ontosight.ai These descriptors are numerical values that quantify different aspects of a molecule's topology, geometry, and electronic structure. wiley.comwiley.com Through statistical methods like multiple linear regression (MLR) or machine learning algorithms, a model is constructed that best relates a subset of these descriptors to the observed property. mdpi.comnih.gov The final step is rigorous validation to ensure the model's stability and predictive power. mdpi.com

While specific QSPR studies dedicated to this compound are not prominent in the literature, the methodology can be applied to predict its various chemical attributes. For a QSPR study on this compound, a set of molecular descriptors would first be calculated.

Table 1: Illustrative Molecular Descriptors for QSPR Analysis of this compound

This table presents a hypothetical selection of descriptor classes that would be relevant for a QSPR study of the title compound.

| Descriptor Class | Specific Descriptor Example | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Atom Count | Total number of atoms in the molecule. | |

| Topological | Wiener Index | A distance-based index related to molecular branching. |

| Balaban J Index | A highly discriminating index based on distance sums. | |

| Geometric (3D) | Molecular Surface Area | The total surface area of the molecule. |

| Molecular Volume | The volume occupied by the molecule. | |

| Quantum-Chemical | Dipole Moment | A measure of the molecule's overall polarity. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. | |

| Physicochemical | LogP (Octanol-Water Partition) | A measure of the molecule's lipophilicity. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. |

Using these descriptors, a QSPR model could then be developed to predict key properties. The table below illustrates the potential output of such a predictive model, drawing on the types of properties often modeled for similar small organic molecules.

Table 2: Hypothetical QSPR-Predicted Properties for this compound

This table shows examples of chemical properties that could be predicted using a validated QSPR model. The values are for illustrative purposes only.

| Property | Predicted Value | Unit | Significance |

| Aqueous Solubility (LogS) | -0.5 | log(mol/L) | Crucial for formulation and bioavailability. |

| Boiling Point | 255 | °C | A fundamental physical property for purification and handling. |

| Vapor Pressure | 0.001 | kPa | Important for understanding volatility and environmental fate. |

| Refractive Index | 1.45 | - | A physical constant useful for characterization. |

In Silico Studies of Molecular Recognition and Binding (e.g., enzyme active sites)

In silico studies, particularly molecular docking, are powerful computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein receptor. ijariie.comresearchgate.net These methods explore the possible binding orientations of a ligand within the active site of a receptor and estimate the strength of the interaction, often expressed as a binding energy or score. researchgate.netnih.gov This provides valuable insights into the molecular basis of biological activity and can guide the design of new therapeutic agents. springernature.comnih.gov

The acid form of the title compound, 4-Hydroxy-4-methylpentanoic acid, has been identified as a ligand for the γ-hydroxybutyric acid (GHB) receptor. nih.gov Experimental binding assays have demonstrated that it selectively binds to high-affinity GHB binding sites and does not significantly interact with GABAB receptors, which are a low-affinity target for GHB itself. nih.govuthscsa.edu This selectivity makes this compound an interesting candidate for in silico molecular recognition studies to elucidate the specific interactions that govern its binding to the GHB receptor.

A typical molecular docking workflow for this compound would involve:

Obtaining or modeling the three-dimensional structure of the GHB receptor.

Generating a low-energy 3D conformation of the this compound ligand.

Using a docking algorithm to systematically search for the most favorable binding poses of the ligand within the receptor's active site.

Scoring the poses based on a function that estimates binding affinity, considering factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

While detailed docking studies for this specific ligand-receptor pair are not extensively published, we can hypothesize the likely interactions based on the ligand's structure. The carboxylate group would be expected to form strong ionic or hydrogen bond interactions with positively charged or polar amino acid residues (e.g., Lysine, Arginine, Histidine). The tertiary hydroxyl group provides another key site for hydrogen bonding, potentially acting as both a donor and an acceptor. The methyl groups would likely engage in weaker, non-polar van der Waals or hydrophobic interactions within the binding pocket.

Table 3: Illustrative Molecular Docking Results for this compound with a Putative GHB Receptor Active Site

This table presents hypothetical but plausible results from a molecular docking simulation to illustrate the types of data and insights that can be gained.

| Parameter | Predicted Outcome | Detail |

| Binding Energy | -7.2 | kcal/mol |

| Hydrogen Bonds | 3 | Formed between the ligand's carboxylate and hydroxyl groups and receptor residues. |

| Key Interacting Residues | Lys124, Ser189, Tyr230 | Hypothetical residues in the active site forming key contacts. Lys124 forms an ionic bond with the carboxylate; Ser189 and Tyr230 form hydrogen bonds with the hydroxyl group. |

| Hydrophobic Interactions | Present | Interactions between the ligand's methyl groups and non-polar residues like Leucine and Valine in the binding pocket. |

| Predicted Inhibition Constant (Ki) | 5.8 | µM |

These in silico approaches provide a detailed, atom-level view of molecular recognition that complements experimental findings and can significantly aid in understanding the compound's pharmacological profile. nih.govnih.gov

Biological and Biochemical Research Applications of Sodium 4 Hydroxy 4 Methylpentanoate

Molecular Interactions with Biomolecules in In Vitro or Non-Human Models

In vitro studies have provided specific insights into the molecular interactions of 4-hydroxy-4-methylpentanoic acid, particularly its use as a tool to probe receptor systems.

4-Hydroxy-4-methylpentanoic acid, often referred to in literature by the code UMB68, has been synthesized and used as a chemical probe to study the γ-hydroxybutyric acid (GHB) receptor wikipedia.orgchemeurope.com. A key application of UMB68 is its ability to selectively bind to the GHB receptor without significant affinity for GABAA or GABAB receptors medkoo.comwikipedia.org. This selectivity is crucial for researchers aiming to isolate and study the specific pharmacology of the GHB receptor, avoiding the confounding effects that arise from GHB's own interaction with the GABAB receptor medkoo.comresearchgate.netnih.govplos.org.

Binding assays have been performed to quantify this interaction. The affinity of UMB68 for the GHB receptor is comparable to that of GHB itself. These studies utilize radiolabeled ligands, such as [3H]NCS-382, to determine the binding affinity through displacement assays.

| Compound | Target Receptor | Binding Affinity (IC50) | Assay Notes | Reference |

|---|---|---|---|---|

| UMB68 (4-Hydroxy-4-methylpentanoic acid) | GHB Receptor | 38 µM | Displacement of [3H]NCS-382 from rat brain homogenates. | |

| GHB (γ-Hydroxybutyric acid) | GHB Receptor | 25 µM | Displacement of [3H]NCS-382 from rat brain homogenates. | |

| UMB68 (4-Hydroxy-4-methylpentanoic acid) | GABAA Receptor | >100 µM | No significant affinity observed. | medkoo.com |

| UMB68 (4-Hydroxy-4-methylpentanoic acid) | GABAB Receptor | >100 µM | No significant affinity observed. | medkoo.com |

This table is interactive. You can sort and filter the data.

In vivo studies in animal models have further demonstrated that UMB68 does not produce the same behavioral effects as GHB, reinforcing its utility as a specific research tool for decoupling the effects of GHB receptor activation from those of GABAB receptor activation medkoo.com.

Direct studies detailing the inhibition of specific enzymes by Sodium 4-hydroxy-4-methylpentanoate are not prominent in the available literature. However, research on its structural isomer, (R)-2-Hydroxy-4-methylpentanoic acid, indicates a potential for interaction with enzymes involved in BCAA metabolism. It has been suggested that this isomer can act as an inhibitor of the branched-chain alpha-keto acid dehydrogenase complex, which would lead to an accumulation of branched-chain amino acids . This type of inhibition is significant in the context of metabolic regulation. While this finding pertains to an isomer, it opens an avenue for investigating whether 4-hydroxy-4-methylpentanoic acid could exhibit similar inhibitory properties on this or other enzymes.

Membrane Permeability and Transport Studies in Model Systems

The ability of a compound to traverse cellular membranes is a critical factor in its biological activity. While specific studies detailing the membrane permeability and transport mechanisms of this compound in model systems are not extensively documented in publicly available research, its chemical structure provides insights into its likely transport characteristics.

As a small, polar, and uncharged molecule at physiological pH, it is anticipated that this compound can cross the plasma membrane primarily through passive diffusion. nih.gov This process does not require energy and relies on the concentration gradient of the molecule across the membrane. nih.gov The rate of passive diffusion is influenced by factors such as the molecule's lipid solubility and size. youtube.com Molecules that are more lipid-soluble can more easily navigate the hydrophobic core of the phospholipid bilayer. nih.gov

The transport of small molecules like this compound can also be mediated by carrier proteins or channel proteins in a process known as facilitated diffusion. nih.gov This form of transport is also passive, moving molecules down their concentration gradient, but requires the assistance of a membrane protein. nih.gov However, there is currently no direct evidence to suggest that specific transporters are involved in the cellular uptake of this compound.

It is important to note that the tertiary alcohol group in 4-hydroxy-4-methylpentanoic acid, the parent acid of the sodium salt, is a key structural feature. This feature is intentionally designed to influence its metabolic stability, which indirectly relates to its transport and persistence in biological systems.

Use as a Biochemical Research Tool and Probe

The primary value of this compound in biochemical research lies in its identity as UMB68, a selective ligand for the γ-hydroxybutyrate (GHB) receptor. wikipedia.org This selectivity allows researchers to investigate the specific roles of the GHB receptor system without the confounding effects of activating γ-aminobutyric acid (GABA) receptors, a characteristic of GHB itself. wikipedia.org

While direct studies employing this compound to probe the mechanisms of specific enzymes are limited, its design provides insight into its intended application in this area. The compound is a tertiary alcohol analog of GHB. wikipedia.org This structural modification is a deliberate strategy to enhance its metabolic stability. nih.gov Primary and secondary alcohols are more susceptible to oxidation by metabolic enzymes, whereas tertiary alcohols are more resistant to such enzymatic degradation.

By being less prone to metabolism, this compound can be used as a more stable probe to study the interactions and downstream effects of GHB receptor activation without the interference of its own metabolic breakdown products. This stability ensures that the observed biological effects can be more confidently attributed to the activation of the GHB receptor itself, rather than to any metabolites. Assays to determine metabolic stability often utilize liver microsomes, which contain a host of metabolic enzymes. youtube.comnih.govebi.ac.ukresearchgate.net

This compound, as the selective GHB receptor agonist UMB68, is a valuable tool for modulating cellular pathways in in vitro and ex vivo non-human cell line models to study the specific functions of the GHB receptor. nih.gov Its ability to bind to GHB receptors without significantly interacting with GABA receptors allows for the targeted investigation of GHB receptor-mediated signaling cascades. nih.govmedchemexpress.com

The activation of G-protein coupled receptors (GPCRs), such as the GHB receptor, can be monitored using various techniques, including Bioluminescence Resonance Energy Transfer (BRET) in living cells. frontiersin.org While specific studies detailing the use of this compound in non-human cell lines are not abundant, its utility lies in its capacity to selectively initiate signaling through the GHB receptor. This allows researchers to explore the downstream consequences, such as changes in second messenger concentrations or gene expression, that are specifically linked to this receptor. The use of co-culture models, for instance involving neuronal and glial cells, can provide a more physiologically relevant context for studying the effects of GHB receptor activation in the central nervous system. nih.gov

Comparative Biochemical Studies with Related Hydroxy Acids and Analogues

Comparative studies of this compound (UMB68) with other related hydroxy acids, such as GHB and its analogue γ-hydroxyvaleric acid (GHV), have been instrumental in elucidating the distinct roles of the GHB and GABA receptors.

These studies often involve radioligand binding assays to determine the affinity of each compound for the respective receptors. For instance, it has been demonstrated that UMB68 selectively displaces [³H]NCS-382, a known GHB receptor antagonist, from its binding sites without significantly affecting the binding of GABA receptor ligands. nih.gov In contrast, GHB interacts with both GHB and GABA_B receptors.

The following table summarizes the comparative binding affinities of GHB, GHV (a 4-methyl-substituted analog of GHB), and UMB68 at the GHB receptor.

| Compound | Receptor Target | Binding Affinity (IC₅₀) | Reference |

|---|---|---|---|

| GHB | GHB Receptor | 25 µM | glpbio.com |

| GHV | GHB Receptor | ~2-fold lower than GHB | nih.gov |

| This compound (UMB68) | GHB Receptor | 38 µM for displacement of [³H]NCS-382 | glpbio.com |

These comparative biochemical studies are crucial for understanding the structure-activity relationships of ligands for the GHB receptor and for developing more specific pharmacological tools for neuroscience research. researchgate.net The selectivity of this compound makes it a superior research tool for isolating and studying the physiological and pathological roles of the GHB receptor system. nih.gov

Applications of Sodium 4 Hydroxy 4 Methylpentanoate in Chemical Synthesis and Materials Science Research

As a Chiral Building Block and Intermediate in Organic Synthesis

The utility of hydroxy-carboxylic acids as intermediates in organic synthesis is well-established. The presence of two distinct functional groups provides multiple reaction pathways, and when a stereocenter is present, they become valuable chiral building blocks for creating enantiomerically pure complex molecules.

A primary application of Sodium 4-hydroxy-4-methylpentanoate in synthesis is its role as a precursor to its corresponding lactone. Upon acidification, the resulting 4-hydroxy-4-methylpentanoic acid readily undergoes an intramolecular esterification (lactonization) to form a stable, five-membered ring.

Lactonization Reaction: The hydroxyl group attacks the carboxylic acid moiety, eliminating a molecule of water to yield 4,4-dimethyl-dihydrofuran-2-one (also known as γ,γ-dimethyl-γ-butyrolactone).

This lactone is the direct monomer required for the synthesis of polyesters through a process called Ring-Opening Polymerization (ROP). This transformation is fundamental to its use in materials science. The properties of this lactone can be compared to the extensively studied and structurally similar γ-valerolactone (GVL), which is derived from 4-hydroxypentanoic acid. wikipedia.orgnih.gov

| Property | 4,4-dimethyl-dihydrofuran-2-one | γ-Valerolactone (GVL) |

|---|---|---|

| Parent Acid | 4-Hydroxy-4-methylpentanoic acid | 4-Hydroxypentanoic acid |

| Molecular Formula | C₆H₁₀O₂ | C₅H₈O₂ wikipedia.org |

| Molar Mass | 114.14 g/mol | 100.12 g/mol wikipedia.org |

| Key Structural Feature | Gem-dimethyl group at C4 | Single methyl group at C4 |

| Polymerization Route | Ring-Opening Polymerization (ROP) | Ring-Opening Polymerization (ROP) nih.gov |

The bifunctional nature of 4-hydroxy-4-methylpentanoic acid allows it to act as a directing group in stereoselective reactions. While the parent compound is achiral, related chiral hydroxy acids are used to control the stereochemical outcome of synthetic transformations. For instance, the synthesis of analogs like (R)-(+)-3-hydroxy-4-methylpentanoic acid demonstrates the use of such structures in stereoselective aldol (B89426) additions to create biologically active compounds. orgsyn.org

The underlying principle involves the formation of a metal alkoxide from the hydroxyl group. This alkoxide, in conjunction with the carboxylate, can chelate to a metal center, creating a rigid, cyclic intermediate. This intermediate then directs the approach of a reagent to one face of the molecule, resulting in a highly stereoselective transformation. This chelation-assisted strategy is a powerful tool in modern synthesis for controlling C-H bond functionalization and other additions. nih.gov

Polymer Chemistry and Biodegradable Materials Research

The development of biodegradable polymers from renewable resources is a major focus of materials science. Hydroxyalkanoates are key monomers in this field, leading to the production of polyesters with tunable properties.